(2S)-but-3-en-2-ol

Description

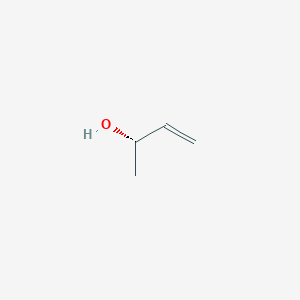

Structure

3D Structure

Properties

IUPAC Name |

(2S)-but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUWVMRNQOOSAT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426447 | |

| Record name | (2S)-but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6118-13-4 | |

| Record name | (2S)-but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (2S)-but-3-en-2-ol

An In-depth Technical Guide to (2S)-but-3-en-2-ol: A Valuable Chiral Building Block in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even significant toxicity. Consequently, the ability to construct stereochemically defined molecules is not merely an academic exercise but a critical component of developing safe and effective pharmaceuticals.

This compound, a simple yet functionally rich chiral secondary alcohol, represents a quintessential building block—or synthon—in the toolkit of the synthetic chemist. Its structure incorporates two highly versatile functional groups: a stereodefined secondary alcohol and a terminal alkene. This combination allows for a diverse array of subsequent chemical transformations, enabling the introduction of new stereocenters and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The utility of any chiral building block begins with a fundamental understanding of its three-dimensional structure and physical characteristics.

Structure and Stereochemistry

This compound, with the chemical formula C₄H₈O, possesses a single stereocenter at the C2 position, the carbon atom bearing the hydroxyl group.[1] According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon are ranked as follows: -OH (1), -CH=CH₂ (2), -CH₃ (3), and -H (4). With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority proceeds in a counter-clockwise direction, conferring the '(S)' designation.

The presence of both a nucleophilic hydroxyl group and an electrophilically receptive vinyl group within a compact, chiral framework is the primary source of its synthetic value.[2]

Caption: 2D and 3D representation of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. Data for the racemate are often reported and serve as a reliable proxy for the pure enantiomer's physical constants, with the exception of optical activity.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [1] |

| Molecular Weight | 72.11 g/mol | [1] |

| CAS Number | 6118-13-4 | [1] |

| Appearance | Clear, colorless liquid (expected) | [3] |

| Boiling Point | 96-97 °C (for racemate) | [3][4] |

| Density | 0.832 g/mL at 25 °C (for racemate) | [3][4] |

| Melting Point | -100 °C (for racemate) | [4][5] |

| Water Solubility | Fully miscible | [4] |

| Optical Rotation [α]D | Not widely reported in standard databases. |

Spectroscopic & Chiroptical Analysis

Structural elucidation and confirmation of enantiopurity rely on a combination of spectroscopic techniques. While spectra for the specific (S)-enantiomer are not commonly published, data from the racemate and closely related analogs allow for a precise prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The chemical shifts and splitting patterns are highly predictable.

| Proton(s) | Environment | Expected δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| 1H | -OH | 1.5 - 3.0 (variable) | broad singlet | N/A |

| 3H | -CH₃ | ~1.2-1.3 | doublet | J ≈ 6.5 |

| 1H | -CH (OH)- | ~4.3-4.5 | multiplet | J ≈ 6.5, 5.2, 1.5 |

| 1H | =CH - (internal) | ~5.8-6.0 | ddd | J ≈ 17.3, 10.5, 5.2 |

| 2H | =CH₂ (terminal) | ~5.0-5.3 | multiplet | J ≈ 17.3, 10.5, 1.5 |

Causality: The diastereotopic terminal vinyl protons (=CH₂) will appear as two distinct signals, coupled to each other (geminal coupling), to the internal vinyl proton (cis and trans coupling), and a small four-bond coupling to the allylic proton.[6] The complex splitting of the methine proton (-CH(OH)-) arises from its coupling to the methyl and vinyl protons.[6]

¹³C NMR: The carbon spectrum will display four signals, corresponding to the four unique carbon environments in the molecule.

| Carbon | Environment | Expected δ (ppm) |

| 1C | C H₃ | ~22-24 |

| 1C | C H(OH) | ~68-70 |

| 1C | =C H- | ~140-142 |

| 1C | =C H₂ | ~112-114 |

Causality: The carbon atom bonded to the electronegative oxygen (-CH(OH)-) is significantly deshielded and appears downfield (~69 ppm).[7] The sp² hybridized carbons of the alkene appear further downfield, as is characteristic.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3200-3600 | O-H stretch | Broad, strong absorption due to hydrogen bonding. |

| ~3080 | =C-H stretch | Medium absorption, characteristic of sp² C-H bonds. |

| ~2850-2960 | C-H stretch | Strong absorptions from the sp³ C-H bonds of the methyl group. |

| ~1645 | C=C stretch | Medium intensity absorption for the vinyl group. |

| ~1050-1150 | C-O stretch | Strong absorption, characteristic of a secondary alcohol. |

| ~920 & 990 | =C-H bend | Two distinct medium-strong bands (out-of-plane) confirming a monosubstituted alkene. |

Reference: The NIST WebBook provides a reference gas-phase IR spectrum for the racemate, which aligns with these expected values.[3][5]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry will lead to a characteristic fragmentation pattern. The molecular ion (M⁺) peak at m/z = 72 may be weak.

| m/z | Fragment | Comments |

| 57 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 45 | [CH₃CHOH]⁺ | Alpha-cleavage, a very common and often strong peak for secondary alcohols. |

| 43 | [C₃H₃]⁺ | Allyl cation, from dehydration followed by rearrangement. |

| 27 | [C₂H₃]⁺ | Vinyl cation fragment. |

Reference: The primary fragmentation pathways for the racemate are documented in the PubChem database, with the base peak typically observed at m/z = 43 or 57.[2]

Strategies for Enantioselective Synthesis

The synthesis of this compound in high enantiopurity is a primary challenge for its application. There are several robust strategies, with the choice often depending on available starting materials, scale, and required enantiomeric excess (e.e.).

Strategy A: Asymmetric Vinylation of Acetaldehyde

The most direct approach is the asymmetric addition of a vinyl nucleophile to acetaldehyde. Organocatalysis provides an elegant and metal-free method to achieve this transformation with high enantioselectivity.

-

Causality and Mechanism: Chiral amine catalysts, such as those derived from proline, can react with acetaldehyde to form a transient enamine. This enamine then acts as the nucleophile, attacking an electrophilic vinyl source. Alternatively, a chiral catalyst can activate the aldehyde, making it more susceptible to attack by a vinyl organometallic reagent. The chiral environment of the catalyst dictates the facial selectivity of the addition, leading to one enantiomer in excess.[9]

Sources

- 1. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Buten-2-ol [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Buten-2-ol [webbook.nist.gov]

- 6. Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiopure building blocks for chiral drugs from racemic mixtures of secondary alcohols by combination of lipase catalysis and Mitsunobu esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-but-3-en-2-ol IUPAC name and synonyms

An In-Depth Technical Guide to (2S)-but-3-en-2-ol: A Chiral Synthon for Asymmetric Synthesis

Abstract

This compound is a valuable chiral allylic alcohol that serves as a fundamental building block in modern organic and medicinal chemistry. Its stereodefined secondary alcohol and adjacent vinyl group offer a versatile platform for constructing complex, enantiomerically pure molecules. For researchers and professionals in drug development, mastering the synthesis and strategic application of this synthon is critical for accessing novel chiral entities, including non-proteinogenic amino acids and complex natural products. This guide provides a comprehensive overview of its chemical identity, details an enantioselective synthesis protocol grounded in chiral pool starting materials, and explores its application in advanced asymmetric transformations, thereby offering a technical resource for its effective utilization in research and development.

Core Chemical Identity and Properties

The unambiguous identification and understanding of the physicochemical properties of this compound are paramount for its successful application in synthesis.

Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC nomenclature, which defines its carbon chain, functional groups, and stereochemistry. Several synonyms and registry numbers are used in literature and commercial databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Common Synonyms | (S)-3-buten-2-ol | [1] |

| CAS Number | 6118-13-4 | [1] |

| Molecular Formula | C₄H₈O | [1] |

| SMILES | CO | [1] |

| InChIKey | MKUWVMRNQOOSAT-BYPYZUCNSA-N | [1] |

Molecular Structure

The structure features a stereogenic center at the C2 position, conferring its chirality.

Caption: 2D structure of this compound.

Physicochemical Properties

These properties are essential for planning reactions, purifications, and for safe handling and storage. The data below corresponds to the racemic mixture, but is representative for the enantiomer.

| Property | Value | Source |

| Molecular Weight | 72.11 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 97 °C | [2] |

| Density | 0.832 g/cm³ | [2] |

| Natural Occurrence | Reported in Angelica biserrata and Heracleum candicans | [1] |

Strategic Importance in Asymmetric Synthesis

Chiral allylic alcohols are highly prized intermediates in organic synthesis.[3] Their utility stems from the ability of both the hydroxyl and alkene functionalities to undergo a wide range of diastereoselective and enantioselective transformations. They are precursors for:

-

Chiral Epoxides: Through Sharpless asymmetric epoxidation.

-

Chiral Amines and Amino Acids: Via transformations like the Overman rearrangement or by serving as precursors to allylic carbamates for sigmatropic rearrangements.[4]

-

Complex Carbon Skeletons: Through metal-catalyzed cross-coupling reactions or olefin metathesis.

For drug development professionals, using a stereodefined building block like this compound is a powerful strategy to introduce chirality early in a synthetic sequence, often simplifying purification and improving overall yield of the desired enantiomerically pure active pharmaceutical ingredient.[5]

Enantioselective Synthesis from the Chiral Pool

A robust and scalable synthesis of enantiomerically pure compounds often relies on the "chiral pool," which consists of inexpensive, readily available natural products. A documented method for preparing (S)-but-3-en-2-ol leverages L-lactic acid esters, providing a reliable route to the desired enantiomer.[5]

Synthetic Workflow Overview

The strategy involves protecting the hydroxyl group of an L-lactic acid ester, reducing the ester to an aldehyde, introducing the vinyl group via a nucleophilic addition, and finally, deprotecting the alcohol.

Caption: Synthetic workflow from L-lactic acid ester.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure and represents a validated pathway.[5]

Step 1: Protection of L-Lactic Acid Ethyl Ester

-

Reagents: L-lactic acid ethyl ester (1.0 eq), 3,4-dihydro-2H-pyran (1.0 eq), catalytic p-toluenesulfonic acid (p-TsOH).

-

Procedure:

-

To a stirred solution of L-lactic acid ethyl ester, add 3,4-dihydro-2H-pyran over 15 minutes. The reaction is mildly exothermic.

-

Add a catalytic amount of p-TsOH to initiate the reaction.

-

Stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected ester.

-

-

Expertise & Causality: The hydroxyl group is protected as a tetrahydropyranyl (THP) ether. This is crucial because the subsequent reducing agent, DIBAL-H, would otherwise react with the free hydroxyl group. The THP group is stable to the basic/nucleophilic conditions of the next steps but is easily removed under acidic conditions.

Step 2: Reduction to the Aldehyde

-

Reagents: Protected ester from Step 1 (1.0 eq), Diisobutylaluminum hydride (DIBAL-H) solution in toluene (1.0 eq).

-

Procedure:

-

Dissolve the protected ester in anhydrous toluene and cool the solution to -40 °C under an inert atmosphere (Argon or Nitrogen).

-

Add the DIBAL-H solution dropwise via syringe, maintaining the internal temperature at -40 °C.

-

Stir for 2 hours at this temperature.

-

Quench the reaction by carefully adding methanol, followed by water, while still at low temperature.

-

Allow the mixture to warm to room temperature, which will precipitate aluminum salts. Filter the slurry and wash the solid with toluene. The combined filtrate contains the desired aldehyde.

-

-

Expertise & Causality: DIBAL-H is a powerful yet selective reducing agent. At low temperatures (-78 to -40 °C), it reliably reduces esters to aldehydes without over-reduction to the primary alcohol.[5] Precise temperature control is essential for the success of this step.

Step 3 & 4: Vinylation and Deprotection

-

Reagents: Aldehyde from Step 2, Vinylmagnesium bromide solution, p-TsOH (22 mmol), ethylene glycol.

-

Procedure (Vinylation - General Method):

-

The crude aldehyde solution is cooled to 0 °C.

-

Vinylmagnesium bromide (1.1 eq) is added dropwise. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry, and concentrate.

-

-

Procedure (Deprotection): [5]

-

Dissolve the crude protected butenol in ethylene glycol.

-

Add p-toluenesulfonic acid (0.1 eq).

-

Stir vigorously for 2 hours at room temperature.

-

Purify the final product by distillation under reduced pressure (e.g., 35 torr at a bath temperature of 85 °C) to yield pure (S)-but-3-en-2-ol.

-

-

Expertise & Causality: The Grignard reagent adds to the electrophilic carbonyl carbon to form the C-C bond and the secondary alcohol. The final deprotection is an acid-catalyzed hydrolysis of the THP ether. Distillation is an effective final purification step for this volatile alcohol.[5]

Key Application: Synthesis of Chiral α-Tertiary Allylamines

A significant application of chiral allylic alcohols is their conversion into valuable chiral amines. This compound can be transformed into α-tertiary allylamines via a stereocontrolled sigmatropic rearrangement, a process of high interest in pharmaceutical synthesis.[4]

Mechanistic Pathway

The alcohol is first converted to an allyl carbamate. This intermediate then undergoes a thermal or metal-catalyzed[6][6]-sigmatropic rearrangement (an Ichikawa rearrangement) to form an isocyanate, which is subsequently hydrolyzed to the target amine. The stereochemistry of the product is controlled by the geometry of the starting allyl derivative.[4]

Caption: Pathway from this compound to a chiral allylamine.

Conclusion

This compound is more than a simple chiral molecule; it is an enabling synthon for the construction of complex, high-value chemical entities. Its efficient, enantioselective synthesis from the chiral pool makes it an accessible and cost-effective starting point for asymmetric synthesis. For scientists engaged in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity provides a distinct advantage in the design and execution of innovative synthetic routes to novel therapeutics.

References

-

Dudziński, M. L., & Jurczak, J. (2020). The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6999790, this compound. PubChem. [Link]

-

Miao, R., Huang, J., Xia, Y., Wei, Y., Luo, R., & Ouyang, L. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. The Journal of Organic Chemistry. [Link]

-

Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Organic Letters. [Link]

-

Sato, F., et al. (1989). Synthesis of chiral allylic alcohols by the reaction of chiral titanium–alkyne complexes with carbonyl compounds. Tetrahedron Letters. [Link]

-

Organic Chemistry Portal. Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6995470, (2S)-But-3-yn-2-ol. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11716, 3-Buten-2-ol. PubChem. [Link]

- Aulbach, M., & Leinert, F. (1994). Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives starting from L- resp. D-lactic acid esters.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6999784, (2S)-3-methylbutan-2-ol. PubChem. [Link]

-

Trost, B. M., & Toste, F. D. (2007). (S)-4-TRIMETHYLSILYL-3-BUTYN-2-OL. Organic Syntheses. [Link]

-

PrepChem.com. Preparation of 2-methyl-3-buten-2-ol. PrepChem.com. [Link]

-

NIST. 3-Buten-2-ol, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. But-2-en-2-ol, (E)-. NIST Chemistry WebBook. [Link]

-

YouTube. (2024). Draw structural formula for following iupac name: But-3-ene-2-ol. YouTube. [Link]

-

NIST. 3-Buten-2-ol. NIST Chemistry WebBook. [Link]

-

Thermo Scientific Alfa Aesar. 3-Buten-2-ol, 97% 5 g. Thermo Fisher Scientific. [Link]

Sources

- 1. This compound | C4H8O | CID 6999790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0576888A2 - Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives starting from L- resp. D-lactic acid esters - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

(2S)-but-3-en-2-ol natural occurrence and sources

An In-depth Technical Guide to the Natural Occurrence and Sources of (2S)-but-3-en-2-ol

Authored by a Senior Application Scientist

Introduction

This compound, a chiral secondary alcohol, is a fascinating volatile organic compound (VOC) with significant roles in chemical ecology. While its racemic form, 2-methyl-3-buten-2-ol, is more broadly referenced, the stereospecificity of the (S)-enantiomer is crucial for its biological activity and detection in natural systems. This guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, its biosynthetic origins, and its ecological significance. This document is intended for researchers in natural product chemistry, chemical ecology, and drug development who require a detailed understanding of this specific stereoisomer.

Natural Occurrence and Distribution

This compound and its racemic counterpart are distributed across different biological kingdoms, playing diverse roles as semiochemicals and metabolic byproducts.

In the Plant Kingdom

While the racemic 2-methyl-3-buten-2-ol has been identified in several plant species, specific enantiomeric determination is less common in the literature. However, existing data points to a significant presence in certain plant families.

-

Deciduous Trees: The bark of several deciduous trees has been identified as a source of 2-methyl-3-buten-2-ol. This includes aspen (Populus tremula), silver birch (Betula pendula), and common birch (Betula pubescens)[1]. Its presence has also been confirmed in four exotic birch species: B. albosinensis, B. ermanii, B. jacquemontii, and B. maximowicziana[1]. The ecological implication of this compound in non-host trees of insect pests that use it as a pheromone is a subject of ongoing research[1].

-

Herbaceous Plants: Specific identification of the (2S)-enantiomer has been reported in Angelica biserrata and Heracleum candicans[2]. Additionally, the racemic mixture is a known volatile component in hops (Humulus lupulus)[3].

-

Fruits: But-3-en-2-ol has been noted to occur in citrus fruits, contributing to their complex aroma profile[4].

Table 1: Summary of Plant Sources of this compound and its Racemic Mixture

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

| Populus tremula (Aspen) | Salicaceae | Bark | 2-methyl-3-buten-2-ol | [1] |

| Betula pendula (Silver Birch) | Betulaceae | Bark | 2-methyl-3-buten-2-ol | [1] |

| Betula pubescens (Common Birch) | Betulaceae | Bark | 2-methyl-3-buten-2-ol | [1] |

| Angelica biserrata | Apiaceae | Not specified | This compound | [2] |

| Heracleum candicans | Apiaceae | Not specified | This compound | [2] |

| Humulus lupulus (Hops) | Cannabaceae | Cones | 2-methyl-3-buten-2-ol | [3] |

| Citrus Fruits | Rutaceae | Fruit | but-3-en-2-ol | [4] |

In the Animal Kingdom

In insects, 2-methyl-3-buten-2-ol is a well-documented semiochemical.

-

Insect Pheromones: It is a principal aggregation pheromone component for the spruce bark beetle, Ips typographus[1]. This highlights its critical role in insect communication and population dynamics.

In Microorganisms

The presence of this compound in microorganisms is not well-documented. One study noted that it had not been detected in common yeasts[1]. Further research is required to explore its potential biosynthesis by fungi, bacteria, and other microbes.

Biosynthesis of this compound

This compound is a hemiterpenoid, a class of C5 terpenes derived from the fundamental isoprenoid building block, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[5][6]. The biosynthesis of these precursors occurs via two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[5][7].

The final step in the formation of 2-methyl-3-buten-2-ol is catalyzed by a specific synthase. In Pinus sabiniana, a 2-methyl-3-buten-2-ol (MBO) synthase has been identified that directly converts DMAPP into MBO[6]. It is highly probable that a homologous, stereospecific synthase is responsible for the production of the (2S)-enantiomer in the plant species where it is found.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H8O | CID 6999790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-buten-2-ol | 115-18-4 [chemicalbook.com]

- 4. 3-buten-2-ol [thegoodscentscompany.com]

- 5. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-buten-2-ol (MBO) synthase expression in Nostoc punctiforme leads to over production of phytols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to (2S)-but-3-en-2-ol for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (2S)-but-3-en-2-ol, a chiral secondary alcohol of significant interest in synthetic chemistry. This document is structured to offer not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this and similar chiral molecules. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design and data interpretation critical for researchers, scientists, and professionals in drug development.

Introduction to this compound: Structure and Chirality

This compound is a chiral molecule featuring a stereocenter at the carbon atom bearing the hydroxyl group (C2). Its structure consists of a four-carbon chain with a vinyl group and a secondary alcohol. The "(2S)" designation refers to the specific spatial arrangement of the substituents around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. While standard spectroscopic techniques like NMR, IR, and MS provide detailed information about the molecule's connectivity and functional groups, they do not differentiate between enantiomers. The data presented in this guide for the parent structure, but-3-en-2-ol, is applicable to the (2S)-enantiomer. The determination of the absolute configuration requires specialized techniques, which will be discussed as a crucial aspect of the complete characterization of this chiral alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of but-3-en-2-ol is characterized by distinct signals for the vinyl protons, the methine proton at the chiral center, the hydroxyl proton, and the methyl protons.

Table 1: ¹H NMR Spectroscopic Data for but-3-en-2-ol

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~1.28 | Doublet | ~6.5 |

| H-2 (CHOH) | ~4.29 | Quartet | ~6.5 |

| H-3 (=CH) | ~5.90 | Multiplet | |

| H-4 (=CH₂) | ~5.21 and ~5.07 | Multiplets | |

| OH | ~2.06 | Singlet (broad) |

Data is typically acquired in CDCl₃ at room temperature. Chemical shifts and coupling constants are approximate and can vary with experimental conditions.[1]

Interpretation and Causality:

-

Methyl Protons (H-1): The doublet at ~1.28 ppm is due to the three equivalent protons of the methyl group. Their signal is split into a doublet by the adjacent methine proton (H-2), with a coupling constant of approximately 6.5 Hz.

-

Methine Proton (H-2): The proton attached to the chiral center is deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift to ~4.29 ppm. This signal appears as a quartet due to coupling with the three protons of the methyl group.

-

Vinyl Protons (H-3 and H-4): The protons of the vinyl group are found in the characteristic alkene region of the spectrum. The internal vinyl proton (H-3) at ~5.90 ppm shows complex splitting due to coupling with the geminal and cis/trans vinyl protons. The two terminal vinyl protons (H-4) are diastereotopic and appear as separate multiplets around 5.21 and 5.07 ppm.

-

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet around 2.06 ppm.[1] The broadness is a result of chemical exchange with trace amounts of water or acid in the solvent.[2] Its chemical shift can vary significantly with concentration and temperature.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for but-3-en-2-ol

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~22.8 |

| C-2 (CHOH) | ~69.3 |

| C-3 (=CH) | ~141.0 |

| C-4 (=CH₂) | ~114.0 |

Data is typically acquired in CDCl₃. Chemical shifts are approximate.[4]

Interpretation and Causality:

-

Methyl Carbon (C-1): The upfield signal at ~22.8 ppm corresponds to the methyl carbon.

-

Methine Carbon (C-2): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, resulting in a chemical shift of ~69.3 ppm.[4]

-

Alkene Carbons (C-3 and C-4): The sp² hybridized carbons of the double bond appear in the downfield region of the spectrum. The internal carbon (C-3) is typically more deshielded (~141.0 ppm) than the terminal carbon (C-4, ~114.0 ppm).

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a ¹³C NMR spectrometer, often the same instrument as used for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

Caption: Molecular Structure of but-3-en-2-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C=C bonds.

Table 3: Key IR Absorptions for but-3-en-2-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3400 - 3200 | Strong, Broad | O-H stretching vibration (hydrogen-bonded) |

| =C-H (alkene) | 3100 - 3000 | Medium | sp² C-H stretching vibration |

| C-H (alkane) | 3000 - 2850 | Medium | sp³ C-H stretching vibration |

| C=C (alkene) | ~1645 | Medium | C=C stretching vibration |

| C-O (alcohol) | ~1100 | Strong | C-O stretching vibration |

| =C-H (alkene) | 1000 - 900 | Strong | Out-of-plane bending vibrations |

Data obtained from a liquid film or KBr pellet.[6][7][8]

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption between 3400 and 3200 cm⁻¹.[7] The broadening is due to intermolecular hydrogen bonding. In the gas phase or in a very dilute solution in a non-polar solvent, a sharper, less intense peak may be observed around 3600 cm⁻¹.[8]

-

C-H Stretches: The spectrum will show absorptions for both sp² C-H bonds (from the alkene) just above 3000 cm⁻¹ and sp³ C-H bonds (from the methyl and methine groups) just below 3000 cm⁻¹.[9]

-

C=C Stretch: The carbon-carbon double bond stretch appears around 1645 cm⁻¹.[6]

-

C-O Stretch: A strong absorption corresponding to the C-O single bond stretch is expected in the fingerprint region, typically around 1100 cm⁻¹.[7]

-

Alkene Bending: Strong absorptions in the 1000-900 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the vinyl group's C-H bonds.[6]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the alcohol between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Caption: General Spectroscopic Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern for but-3-en-2-ol:

The molecular ion (M⁺) for but-3-en-2-ol has a mass-to-charge ratio (m/z) of 72.11.[10] The molecular ion peak for alcohols is often weak or absent.[11] The fragmentation of alcohols is typically dominated by two main pathways: alpha-cleavage and dehydration.[12]

Table 4: Key Fragments in the Mass Spectrum of but-3-en-2-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 72 | [C₄H₈O]⁺ | Molecular Ion (M⁺) |

| 57 | [C₃H₅O]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |

| 54 | [C₄H₆]⁺ | Loss of water (H₂O) |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage with loss of a vinyl radical (•CH=CH₂) |

| 43 | [C₃H₃]⁺ | Further fragmentation |

Interpretation and Causality:

-

Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken.[13] For but-3-en-2-ol, cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃), leading to a resonance-stabilized cation at m/z 57. Alternatively, cleavage of the C2-C3 bond results in the loss of a vinyl radical (•CH=CH₂) to give a fragment at m/z 45.

-

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols, which would produce a peak at m/z 54.[13]

-

Allylic Cleavage: The double bond can also direct fragmentation. Cleavage of the C-C bond allylic to the double bond can also occur.[14]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Addressing Chirality: Beyond Standard Spectroscopy

As previously mentioned, standard NMR, IR, and MS will not distinguish between this compound and its (2R)-enantiomer. To confirm the enantiomeric purity and absolute configuration, specialized techniques are required.

-

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess (ee).

-

NMR with Chiral Shift Reagents or Derivatizing Agents: The use of chiral lanthanide shift reagents can induce diastereomeric interactions that result in separate signals for the enantiomers in the ¹H NMR spectrum. Alternatively, the alcohol can be derivatized with a chiral agent, such as Mosher's acid, to form diastereomers that are distinguishable by NMR.[15]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS to elucidate the molecule's structure and functional groups. While these techniques provide a detailed picture of the molecule's connectivity, the confirmation of its specific stereochemistry necessitates the use of chiral-specific analytical methods. This guide provides the foundational spectroscopic data and interpretive logic essential for any researcher working with this important chiral building block.

References

-

Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link]

-

ACS Publications. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method | Organic Letters. Available from: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. Available from: [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

National Institute of Standards and Technology. 3-Buten-2-ol - the NIST WebBook. Available from: [Link]

-

ACS Publications. Absolute Configuration of Secondary Alcohols by 1H NMR: In Situ Complexation of α-Methoxyphenylacetic Acid Esters with Barium(II) | The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Chiral analysis. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

National Institute of Standards and Technology. 3-Buten-2-ol, 2-methyl- - the NIST WebBook. Available from: [Link]

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr. Available from: [Link]

-

Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Available from: [Link]

-

Wipf Group, University of Pittsburgh. Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Available from: [Link]

-

National Center for Biotechnology Information. 2-Methyl-3-buten-2-ol | C5H10O | CID 8257 - PubChem. Available from: [Link]

-

National Institute of Standards and Technology. 3-Buten-2-ol, 2-methyl- - Mass Spectrum. Available from: [Link]

-

ACS Publications. Chiral Spectroscopy of Nanostructures | Accounts of Chemical Research. Available from: [Link]

-

Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Alkene Fragmentation. Available from: [Link]

-

ResearchGate. (a) Assignment models for secondary and primary alcohols based on NMR... | Download Scientific Diagram. Available from: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available from: [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). Available from: [Link]

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. Available from: [Link]

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram. Available from: [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. Available from: [Link]

-

National Center for Biotechnology Information. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem. Available from: [Link]

Sources

- 1. 3-BUTEN-2-OL(598-32-3) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. azom.com [azom.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chirality and Stereochemistry of (2S)-but-3-en-2-ol

Introduction

In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral molecules, particularly enantiomerically pure alcohols, serve as indispensable building blocks for a vast array of complex molecular architectures.[1][2] Among these, (2S)-but-3-en-2-ol, a secondary allylic alcohol, represents a versatile chiral synthon of significant interest.[3][4][5][6] Its structural simplicity, coupled with the presence of a stereogenic center adjacent to a reactive vinyl group, renders it a valuable precursor in asymmetric synthesis.

This technical guide provides a comprehensive exploration of the chirality and stereochemistry of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this compound's properties, synthesis, and analysis. We will delve into the fundamental principles of its stereochemistry, methods for its enantioselective synthesis, and the analytical techniques crucial for determining its enantiomeric purity. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure both scientific integrity and practical applicability.

Understanding the Stereochemistry of but-3-en-2-ol

But-3-en-2-ol possesses a single stereocenter at the C2 position, the carbon atom bearing the hydroxyl group. This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH3), and a vinyl group (-CH=CH2).[7] This structural arrangement gives rise to two non-superimposable mirror images, known as enantiomers: this compound and (2R)-but-3-en-2-ol.

Cahn-Ingold-Prelog (CIP) Priority Rules and Assignment of Stereochemistry

The absolute configuration of the stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[7]

Priority Assignment for but-3-en-2-ol:

-

-OH (Highest Priority): Oxygen has a higher atomic number than carbon.

-

-CH=CH2 (Second Priority): The vinyl group takes precedence over the methyl group because the carbon at C3 is double-bonded to another carbon.

-

-CH3 (Third Priority): The methyl group.

-

-H (Lowest Priority): Hydrogen has the lowest atomic number.

To assign the configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer. The path from the highest priority group (1) to the second (2) and then to the third (3) is then traced. For This compound , this path is counter-clockwise.[7]

Physicochemical Properties of Enantiomers

While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit distinct behavior in the presence of other chiral entities. This includes their interaction with plane-polarized light (optical activity) and their biological activity. The "(+)" designation in some literature for (S)-3-buten-2-ol indicates that it is dextrorotatory, rotating plane-polarized light to the right.[7][8]

Enantioselective Synthesis of this compound

The synthesis of enantiomerically enriched secondary allylic alcohols is a well-established area of organic chemistry.[9][10][11] Several strategies can be employed to produce this compound with high enantiomeric excess (ee).

Asymmetric Reduction of 3-buten-2-one

One of the most direct and efficient methods is the asymmetric reduction of the corresponding ketone, 3-buten-2-one (methyl vinyl ketone). This transformation can be achieved with high enantioselectivity using various chiral catalysts.

Protocol: Noyori Asymmetric Hydrogenation

This protocol is adapted from the principles of Noyori's asymmetric hydrogenation of ketones, a Nobel Prize-winning methodology.

Experimental Workflow:

Caption: Workflow for Asymmetric Hydrogenation.

Step-by-Step Methodology:

-

Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from (S)-BINAP, is prepared or obtained commercially. The choice of the (S)-enantiomer of the ligand is crucial for obtaining the (S)-alcohol.

-

Reaction Setup: A solution of 3-buten-2-one in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor under an inert atmosphere (e.g., argon).

-

Hydrogenation: The chiral ruthenium catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a controlled temperature until completion.

-

Work-up and Purification: The reaction is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation, to yield this compound.

Causality: The enantioselectivity of this reaction is dictated by the formation of a transient diastereomeric complex between the chiral catalyst and the prochiral ketone. The steric and electronic properties of the chiral ligand create a favored pathway for hydrogen delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Kinetic Resolution of Racemic but-3-en-2-ol

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched alcohols. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Protocol: Sharpless Asymmetric Epoxidation

This protocol utilizes the principles of the Sharpless asymmetric epoxidation for the kinetic resolution of racemic allylic alcohols.[1]

Experimental Workflow:

Caption: Workflow for Kinetic Resolution via Sharpless Epoxidation.

Step-by-Step Methodology:

-

Reaction Setup: In a flask cooled to -20 °C, a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET) in dichloromethane is prepared.

-

Addition of Substrate and Oxidant: Racemic but-3-en-2-ol is added, followed by the dropwise addition of tert-butyl hydroperoxide (t-BuOOH).

-

Reaction Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. The reaction is typically stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol.

-

Work-up and Separation: The reaction is quenched with water, and the mixture is worked up. The unreacted this compound is separated from the formed epoxy alcohol by column chromatography.

Causality: The chiral titanium-tartrate complex preferentially catalyzes the epoxidation of the (2R)-enantiomer of but-3-en-2-ol, leading to its consumption. Consequently, the unreacted alcohol becomes enriched in the (2S)-enantiomer. The theoretical yield for the resolved alcohol is limited to 50%.[1]

Analytical Characterization and Determination of Enantiomeric Excess

The accurate determination of enantiomeric excess (ee) is paramount in asymmetric synthesis.[12][13][14] Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent.[15][16][17][18][19]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for separating and quantifying the enantiomers of volatile compounds like but-3-en-2-ol.[15][16][20][21]

Principle of Separation

The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).[16][21] These CSPs are typically derivatives of cyclodextrins.[15][20] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase.[16] These complexes have different thermodynamic stabilities, leading to different retention times and, thus, separation of the enantiomers.[16]

Protocol: Enantiomeric Excess Determination by Chiral GC

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is used.

-

Chromatographic Conditions: The oven temperature, carrier gas flow rate, and other GC parameters are optimized to achieve baseline separation of the two enantiomers.

-

Data Analysis: The chromatogram will show two peaks corresponding to the (2R) and (2S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation:

| Enantiomer | Retention Time (min) | Peak Area |

| (2R)-but-3-en-2-ol | tR1 | AR |

| This compound | tR2 | AS |

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of this compound, or when derivatization is preferred, chiral HPLC is an excellent alternative.[12][17]

Direct vs. Indirect Methods

-

Direct Method: Utilizes a chiral stationary phase (CSP) to separate the enantiomers directly.[17]

-

Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[17]

Spectroscopic Methods

While chromatography is the gold standard for ee determination, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can also be employed, often in conjunction with chiral solvating agents or chiral derivatizing agents.[22]

¹H NMR Spectroscopy of but-3-en-2-ol

The ¹H NMR spectrum of but-3-en-2-ol is characterized by distinct signals for the different protons.[23][24] In a standard achiral solvent, the spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent, separate signals for the enantiomers may be observed, allowing for the determination of their ratio.

Characteristic ¹H NMR Signals for but-3-en-2-ol: [23][24]

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~1.2-1.3 | Doublet |

| -OH | Variable, often broad | Singlet |

| -CH(OH)- | ~4.3 | Multiplet |

| =CH₂ (cis) | ~5.1 | Doublet of doublets |

| =CH₂ (trans) | ~5.2 | Doublet of doublets |

| -CH= | ~5.9 | Multiplet |

Applications in Organic Synthesis

Enantiomerically pure this compound is a valuable building block in the synthesis of numerous complex molecules, including natural products and pharmaceuticals.[4][5][6] Its utility stems from the ability to perform stereoselective transformations on both the hydroxyl and vinyl functional groups.

Logical Relationship of Synthetic Utility:

Caption: Synthetic transformations of this compound.

Conclusion

This compound stands as a testament to the importance of chirality in the molecular sciences. A thorough understanding of its stereochemistry, coupled with robust methods for its enantioselective synthesis and analysis, is crucial for its effective application in research and development. The protocols and principles outlined in this guide provide a solid foundation for professionals working with this and other chiral molecules, emphasizing the necessity of a logical, evidence-based approach to stereocontrolled synthesis and characterization. The continued development of novel catalytic systems and analytical techniques will undoubtedly further enhance our ability to harness the synthetic potential of such valuable chiral building blocks.

References

- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.

-

Shono, T., & Harada, T. (2010). Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. Organic Letters, 12(22), 5270–5273. [Link]

- Hinshaw, J. V. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.

- The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM.

-

Shono, T., & Harada, T. (2010). Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. Organic Letters, 12(22), 5270–5273. [Link]

-

Shono, T., & Harada, T. (2010). Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols From Terminal Alkynes and Aldehydes via 1-alkenylboron Reagents. Organic Letters, 12(22), 5270–5273. [Link]

-

Shono, T., & Harada, T. (2010). Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. Organic Letters, 12(22), 5270–5273. [Link]

- Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. (n.d.). Benchchem.

- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (n.d.). Benchchem.

-

He, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 633–640. [Link]

-

Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 733–764. [Link]

- The Secrets to Mastering Chiral Chromatography. (2023, May 3). Rotachrom Technologies.

-

Jørgensen, K. A., et al. (2003). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 100(11), 6193–6197. [Link]

- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive.

- 3-BUTEN-2-OL(598-32-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- The 1H NMR spectrum of 3-buten-2-ol is shown below. (2020, November 4). Chegg.com.

- The absolute stereochemical configuration of (+)-3 -buten -2-ol is S. Determine which of t. (n.d.). Gauth.

-

He, X., et al. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 47(38), 10773–10775. [Link]

- (S)-γ-hydroxymethyl-α,β-butenolide (aka HBO), a Valuable Chiral Synthon: Syntheses, Reactivity and Applications. (n.d.). ResearchGate.

-

Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2017). Chemical Reviews, 117(17), 11084–11125. [Link]

- The absolute stereochemical configuration of (+)-3-buten-2-ol is S. Determine which of the following structures are valid representations of (+) - (2023, September 25). Chegg.

- Chiral analysis. (n.d.). In Wikipedia.

-

Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. (2018). Journal of the American Chemical Society, 140(35), 11153–11162. [Link]

- The Crucial Role of Chiral Reagents in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic Applications of γ-Hydroxybutenolides. (n.d.). ResearchGate.

Sources

- 1. pnas.org [pnas.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gauthmath.com [gauthmath.com]

- 8. Solved The absolute stereochemical configuration of | Chegg.com [chegg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic enantioselective synthesis of secondary allylic alcohols from terminal alkynes and aldehydes via 1-alkenylboron reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents / Organic Letters, 2010 [sci-hub.ru]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 14. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. azom.com [azom.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 19. Chiral analysis - Wikipedia [en.wikipedia.org]

- 20. gcms.cz [gcms.cz]

- 21. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]

- 24. chegg.com [chegg.com]

Safety and handling precautions for (2S)-but-3-en-2-ol

An In-depth Technical Guide to the Safe Handling of (2S)-but-3-en-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS RN: 6118-13-4), a chiral alcohol utilized as a valuable intermediate in pharmaceutical and organic synthesis.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of laboratory safety principles.

Compound Identification and Physicochemical Properties

This compound is a chiral secondary alcohol.[2] Its structure consists of a butene backbone with a hydroxyl group at the stereogenic center on the second carbon. Understanding its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₄H₈O | [1][2] |

| Molecular Weight | 72.11 g/mol | [1][2] |

| CAS Number | 6118-13-4 | [2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 96°C to 98°C | [1] |

| Flash Point | 20°C (68°F) | [1] |

| Density | 0.838 g/mL at 25°C | [1] |

| Solubility | Fully miscible with water | [1] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance and requires careful handling.[4] The primary hazards are its high flammability and potential for causing significant health effects upon exposure.[5]

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness. |

Risk Assessment Causality

The low flash point of 20°C means that at standard room temperature, this compound can generate sufficient vapor to form an ignitable mixture with air.[1][7] Vapors are often heavier than air and can travel a considerable distance to an ignition source and flash back.[3][8] Health hazards stem from its ability to irritate mucous membranes and skin, and systemic effects can occur if it is absorbed, inhaled, or ingested.[3][5][6] A systematic risk assessment is mandatory before any experimental work begins.

Caption: A systematic workflow for assessing and mitigating risks.

Hierarchy of Controls: A Multi-Layered Defense

To manage the risks associated with this compound, a hierarchical approach to safety controls must be implemented. This framework prioritizes the most effective measures first.

Caption: The hierarchy of safety controls, from most to least effective.

Engineering Controls

Engineering controls are the primary line of defense, designed to remove the hazard at the source.

-

Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors in the laboratory.[8][9]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

-

Ignition Source Control: All potential ignition sources—such as open flames, hot plates, ovens, and non-intrinsically safe electrical equipment—must be removed from the area where the alcohol is handled and stored.[6][8][9] Use only explosion-proof electrical equipment where necessary.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[5][6] Use of non-sparking tools is also mandatory.[5][6]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response actions for this compound before being granted authorization to work with it.[9]

-

Quantity Limitation: Restrict the quantity of the chemical in the laboratory to the minimum amount required for the experiment.[9]

-

Signage: Clearly label all areas where this chemical is stored and used with appropriate hazard warnings.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above.[9]

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[5][6] A face shield should also be worn when there is a significant risk of splashing.[5]

-

Hand Protection: Wear protective gloves, such as nitrile rubber.[6] It is critical to inspect gloves before each use and consult the manufacturer's specifications for breakthrough time and chemical compatibility.[6] Do not wear gloves outside the immediate work area.

-

Skin and Body Protection: A flame-resistant lab coat or, at minimum, a 100% cotton lab coat should be worn.[8] Long-sleeved clothing and closed-toe shoes are required.[6][8]

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[6] However, for large-scale operations, spill cleanup, or in situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge must be used.[5][6]

Safe Handling and Storage Protocol

Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, all required PPE is donned, and emergency equipment (spill kit, fire extinguisher, safety shower) is accessible.[7][9]

-

Aliquotting: Ground the source container and the receiving vessel before initiating a transfer.[6] Perform all transfers slowly to minimize splashing and vapor generation.

-

Heating: Never heat this compound with an open flame.[8] Use a controlled heating mantle, oil bath, or other suitable apparatus.

-

Post-Handling: Tightly close the container immediately after use.[8] Decontaminate the work surface and wash hands thoroughly with soap and water after handling is complete.[5][6]

Storage Protocol

-

Location: Store in a dedicated, well-ventilated flammables storage cabinet.[6][7] The storage area should be cool, dry, and out of direct sunlight.[6][7]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

-

Chirality Consideration: To preserve the enantiomeric purity of this compound, storage in a neutral environment is recommended. Avoid prolonged contact with strong acids or bases which could potentially catalyze racemization, although specific data on this compound's stability is limited.

Emergency Procedures

Immediate and correct response to an emergency is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[6]

Fire Response

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6] Do not use a solid stream of water, as it may be ineffective and spread the fire.[10]

-

Firefighting Actions: Evacuate the area. If the fire is small and you are trained, use a fire extinguisher from a safe distance. For larger fires, activate the fire alarm, evacuate, and contact emergency services.[9] Cool unopened containers with a water spray to prevent pressure buildup and rupture.[10]

Spill Response

Caption: Decision workflow for responding to a chemical spill.

For any spill, ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary.[10] Prevent the spill from entering drains or waterways.[10]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.

-

Collection: Collect all waste containing this compound, including contaminated absorbents, in a clearly labeled, sealed container.

-

Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service.[5][6] Do not attempt to dispose of it down the drain or with general refuse. The material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][10]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6999790, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8257, 2-Methyl-3-buten-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995470, (2S)-But-3-yn-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11716, 3-Buten-2-ol. Retrieved from [Link]

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

-

ReAgent. (2024). Safe Handling of Flammable Chemicals. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2024). Flammable Liquids. Retrieved from [Link]

Sources

- 1. 3-Buten-2-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound | C4H8O | CID 6999790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-buten-2-ol | 115-18-4 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to the Commercial Availability and Sourcing of (2S)-but-3-en-2-ol for Research and Development

For researchers, scientists, and professionals in drug development, the accessibility and purity of chiral building blocks are paramount to the success of a synthetic campaign. (2S)-but-3-en-2-ol, a versatile chiral allylic alcohol, is a valuable synthon in the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key suppliers, and critical considerations for its procurement and use in a research and development setting.

Commercial Landscape: Sourcing this compound

This compound is available from a range of chemical suppliers, catering to different scales of research and development needs, from laboratory-scale grams to bulk quantities. The primary suppliers for this compound and its racemic form are major chemical distributors who specialize in fine chemicals and building blocks for synthesis.

Comparative Supplier Analysis

The following table summarizes the offerings for this compound and its racemic counterpart from prominent suppliers. It is important to note that while many suppliers list "3-buten-2-ol," the enantiomerically pure (2S)-isomer may require more specific searching or be available from specialized chiral chemical providers.

| Supplier | Product Name(s) | CAS Number | Purity/Notes | Scale |

| Sigma-Aldrich (Merck) | 3-Buten-2-ol | 598-32-3 | 97% (racemic) | Grams to multi-kilogram |

| Thermo Scientific Chemicals (Alfa Aesar) | 3-Buten-2-ol | 598-32-3 | 97% (racemic)[1] | Grams to kilograms |

| TCI America | 3-Buten-2-ol | 598-32-3 | >98.0% (racemic)[2] | Grams to kilograms |

| BOC Sciences | This compound | 6118-13-4 | Inquire for purity/ee | Custom synthesis and catalog[2] |

| Apollo Scientific | (2S)-(-)-But-3-yn-2-ol (precursor) | 2914-69-4 | Inquire for purity/ee | Grams[3] |

| PubChem Vendors | This compound | 6118-13-4 | Various | Links to multiple suppliers[4] |

Note: Enantiomeric excess (ee) is a critical parameter for the chiral compound and may not always be explicitly stated in online catalogs. Direct inquiry with the supplier for a Certificate of Analysis (CoA) is strongly recommended.

Quality and Purity Considerations: A Scientist's Perspective

When procuring this compound, a thorough evaluation of its purity is essential. The two primary aspects to consider are chemical purity and enantiomeric purity.

Chemical Purity

Most suppliers offer the racemic 3-buten-2-ol at a chemical purity of 97% or higher.[1] Potential impurities can arise from the synthetic route used in its manufacture. Common impurities might include residual starting materials, solvents, or byproducts from side reactions. For applications in catalysis or where strict stoichiometric control is necessary, higher purity grades should be sought. A review of the supplier's Certificate of Analysis will provide details on the analytical methods used for purity assessment (typically Gas Chromatography - GC) and the levels of any significant impurities.

Enantiomeric Purity (Enantiomeric Excess - ee)

For stereospecific synthesis, the enantiomeric excess (ee) of this compound is the most critical quality parameter. The ee value indicates the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated as:

ee (%) = |(R) - (S)| / |(R) + (S)| * 100

A high enantiomeric excess (typically >98% ee) is crucial to ensure the stereochemical integrity of subsequent products in a synthetic sequence. The enantiomeric excess is typically determined by chiral chromatography (GC or HPLC) or by measuring the specific rotation of the sample. When sourcing this compound, it is imperative to:

-

Request the enantiomeric excess value: Do not assume a product listed as "(2S)-" has a high ee.

-

Obtain the Certificate of Analysis: This document should detail the method used to determine the ee and provide the measured value.

-

Consider the impact of the counter-enantiomer: Even small amounts of the (2R)-enantiomer can sometimes interfere with or lead to the formation of undesired diastereomers in later steps.

Synthetic Accessibility: An Overview for the Bench Chemist